

Technical Guide: 4-Amino-2,6-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2,6-difluorophenol Hydrochloride

Cat. No.: B112312

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-difluorophenol hydrochloride is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making fluorinated building blocks like this one valuable for drug discovery and development.[1][2] This guide provides a summary of the available technical data for **4-Amino-2,6-difluorophenol hydrochloride**, including its chemical properties, synthesis, and potential applications. Information on the parent compound, 4-Amino-2,6-difluorophenol, and structurally similar analogs is also included to provide a more comprehensive overview where direct data for the hydrochloride salt is limited.

Chemical and Physical Properties

The CAS number for **4-Amino-2,6-difluorophenol hydrochloride** is 220353-22-0.[3][4] It is also known as 2,6-Difluoro-4-aminophenol hydrochloride.[3] The free base, 4-Amino-2,6-difluorophenol, has the CAS number 126058-97-7.[5][6]

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula (Hydrochloride)	C ₆ H ₆ ClF ₂ NO	[3] [4]
Molecular Weight (Hydrochloride)	181.57 g/mol	[3]
Molecular Formula (Free Base)	C ₆ H ₅ F ₂ NO	[5]
Molecular Weight (Free Base)	145.11 g/mol	[7]
Purity	≥95% to ≥98%	[3] [4] [6]
Appearance	Solid	[8]
Melting/Freezing Point	189-190°C (for a related compound)	[8]
Boiling Point	237.0 ± 40.0 °C at 760 mmHg (Free Base, Predicted)	[7]
Density	1.5 ± 0.1 g/cm ³ (Free Base, Predicted)	[7]
Topological Polar Surface Area (TPSA)	46.25 Å ²	[3]
LogP	1.6744	[3]

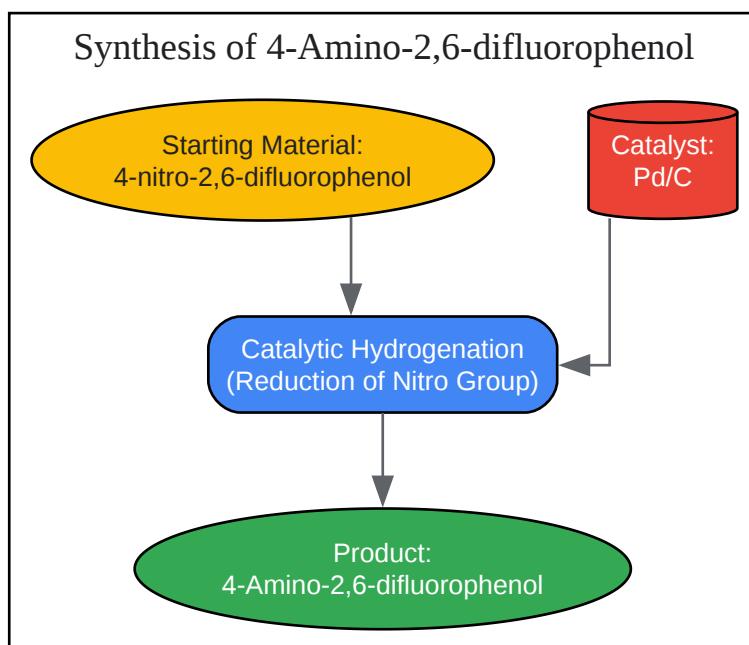
Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Amino-2,6-difluorophenol hydrochloride** are not readily available in the provided search results. However, methods for the synthesis of the parent compound, 4-Amino-2,6-difluorophenol, have been described. The hydrochloride salt can typically be prepared by treating the free base with hydrochloric acid.

Synthesis of 4-Amino-2,6-difluorophenol

A common synthetic route to 4-Amino-2,6-difluorophenol involves the reduction of a nitrophenol precursor.

General Protocol for the Reduction of 4-nitro-2,6-difluorophenol:


- Reactants: 4-nitro-2,6-difluorophenol, Methanol, 5% or 10% Palladium on activated carbon (catalyst), Hydrogen gas.[9]
- Procedure:
 - To a reaction vessel, add 4-nitro-2,6-difluorophenol (e.g., 350 g, 2 mol), methanol (e.g., 2 L), and 5% palladium on carbon (e.g., 19 g).[9]
 - Seal the vessel and replace the air with high-purity hydrogen gas to a pressure of 0.3-0.4 MPa.[9]
 - Heat the mixture to 60-70 °C with stirring and maintain the reaction for 3-5 hours.[9]
 - If the pressure drops below 0.15 MPa, introduce more hydrogen.[9]
 - After the reaction is complete, cool the vessel to room temperature.[9]
 - Recover the palladium on carbon catalyst by filtration.[9]
 - The filtrate is concentrated under reduced pressure, and the resulting product can be further purified by distillation under reduced pressure to yield 4-amino-2,6-difluorophenol. [9]
- Yield and Purity: Reported yields are around 89.7% to 90.1%, with purities of 95.3% to 95.8%. [9]

Alternative Protocol using 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene:

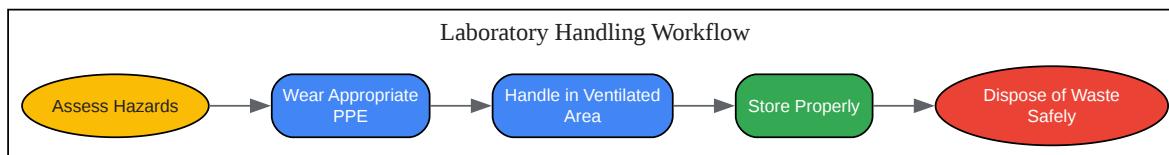
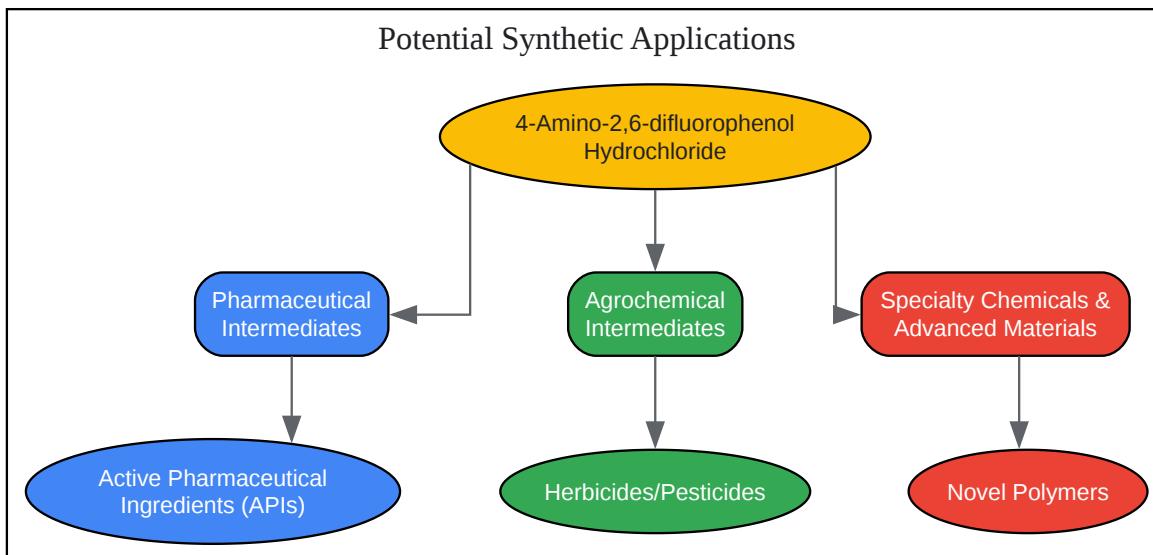
- Reactants: 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene, Ethanol, 10% Palladium on activated carbon, Hydrogen gas.[9]
- Procedure:
 - Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (e.g., 5.3 g, 20 mmol) in ethanol (e.g., 100 mL).[9]

- Add 10% palladium on activated carbon (e.g., 1.5 g).[9]
- Stir the reaction mixture overnight at room temperature under 1 atmosphere of hydrogen.[9]
- Upon completion, remove the catalyst by filtration.[9]
- Concentrate the filtrate under reduced pressure to obtain 4-amino-2,6-difluorophenol.[9]
- Yield: A yield of 95% has been reported for this method.[9]

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of 4-Amino-2,6-difluorophenol.



Potential Applications in Research and Drug Development

Halogenated aminophenols are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[10] The presence of amino, hydroxyl, and halogen functional groups allows for

a variety of chemical transformations.

- **Pharmaceutical Synthesis:** The amino group can be diazotized and converted to other functionalities or used in coupling reactions. The phenolic hydroxyl group can be alkylated or acylated. These transformations are key in the synthesis of complex active pharmaceutical ingredients (APIs).[10] For instance, the structurally related 4-Amino-3-fluorophenol is an intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib.[10]
- **Agrochemical Synthesis:** The analog 4-Amino-2,6-dichlorophenol is a known intermediate in the production of herbicides and pesticides.[10] The specific halogenation pattern can influence the biological activity and metabolic stability of the final agrochemical product.[10]
- **Protein Degrader Building Blocks:** This compound is classified as a protein degrader building block, suggesting its potential use in the development of targeted protein degradation technologies like PROTACs.[4]

Potential Synthetic Utility Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. chemcd.com [chemcd.com]
- 7. 4-Amino-2,6-difluorophenol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [m.chemsrc.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 4-Amino-2,6-difluorophenol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112312#4-amino-2-6-difluorophenol-hydrochloride-cas-number\]](https://www.benchchem.com/product/b112312#4-amino-2-6-difluorophenol-hydrochloride-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com